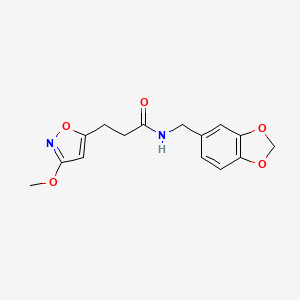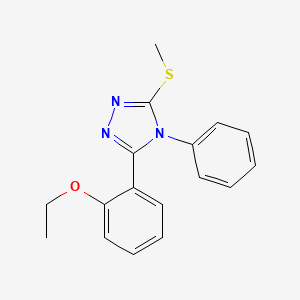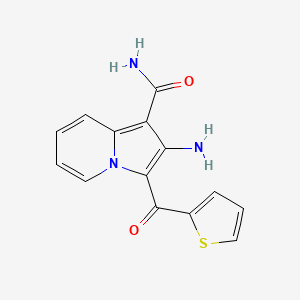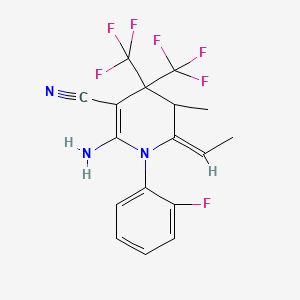![molecular formula C22H21F3N4O6 B11478554 3-[4-(trifluoromethyl)phenyl]-N-[2-[(3,4,5-trimethoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide CAS No. 893778-58-0](/img/structure/B11478554.png)
3-[4-(trifluoromethyl)phenyl]-N-[2-[(3,4,5-trimethoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(trifluoromethyl)phenyl]-N-[2-[(3,4,5-trimethoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound with a molecular formula of C22H21F3N4O6 This compound is notable for its unique structure, which includes a trifluoromethyl group, a trimethoxybenzoyl group, and an oxadiazole ring
Preparation Methods
The synthesis of 3-[4-(trifluoromethyl)phenyl]-N-[2-[(3,4,5-trimethoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide typically involves multi-step reactions. One common synthetic route starts with the preparation of the oxadiazole ring, followed by the introduction of the trifluoromethylphenyl and trimethoxybenzoyl groups. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the oxadiazole ring and methoxy groups makes it susceptible to oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often under basic conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines
Scientific Research Applications
3-[4-(trifluoromethyl)phenyl]-N-[2-[(3,4,5-trimethoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: Due to its potential pharmacological properties, it is investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[4-(trifluoromethyl)phenyl]-N-[2-[(3,4,5-trimethoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 3-[4-(trifluoromethyl)phenyl]-N-[2-[(3,4,5-trimethoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide include:
3-trifluoromethyl-1,2,4-triazoles: These compounds share the trifluoromethyl group and have similar applications in pharmaceuticals and agrochemicals.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds also contain a heterocyclic ring and are used in drug design and development.
5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: This compound is used as an intermediate in the synthesis of insecticides and has similar chemical properties
Properties
CAS No. |
893778-58-0 |
|---|---|
Molecular Formula |
C22H21F3N4O6 |
Molecular Weight |
494.4 g/mol |
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]-N-[2-[(3,4,5-trimethoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C22H21F3N4O6/c1-32-15-10-13(11-16(33-2)17(15)34-3)19(30)26-8-9-27-20(31)21-28-18(29-35-21)12-4-6-14(7-5-12)22(23,24)25/h4-7,10-11H,8-9H2,1-3H3,(H,26,30)(H,27,31) |
InChI Key |
FGBJBTWOZUSTOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-chlorophenyl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11478483.png)


![methyl (4,6-dimethyl-2,5-dioxo-3a,6a-diphenylhexahydroimidazo[4,5-d]imidazol-1(2H)-yl)acetate](/img/structure/B11478501.png)

![4-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11478515.png)
![4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11478521.png)
![5-methoxy-3-[13-(methoxymethyl)-11-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-4-yl]-1H-indole-2-carboxylic acid](/img/structure/B11478523.png)
![14-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B11478532.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B11478537.png)
![3-(Methoxymethyl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11478543.png)
![1-(1H-benzimidazol-2-yl)-4-(4-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11478548.png)
![4-[1-methyl-4-(4-methylphenyl)-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoic acid](/img/structure/B11478550.png)
